2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
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Overview
Description
2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a nitrophenyl group, a methylpropyl group, and an oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate typically involves the condensation of 2-nitrobenzaldehyde with 2-methylpropyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity samples.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen atoms.
Reduction: Amino derivatives with the nitro group converted to an amine.
Substitution: Compounds with new functional groups replacing the nitro group.
Scientific Research Applications
2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxobutanoate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
- 2-Methylpropyl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate
- 2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxopentanoate
Uniqueness
2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the oxobutanoate moiety. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
61312-59-2 |
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Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-methylpropyl (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C15H17NO5/c1-10(2)9-21-15(18)13(11(3)17)8-12-6-4-5-7-14(12)16(19)20/h4-8,10H,9H2,1-3H3/b13-8- |
InChI Key |
MGPMEYRPZPIHIL-JYRVWZFOSA-N |
Isomeric SMILES |
CC(C)COC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)C |
SMILES |
CC(C)COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Canonical SMILES |
CC(C)COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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